![molecular formula C9H9BrN2O B2526578 5-溴-N,N-二甲基苯并[d]异恶唑-3-胺 CAS No. 1935006-84-0](/img/structure/B2526578.png)

5-溴-N,N-二甲基苯并[d]异恶唑-3-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

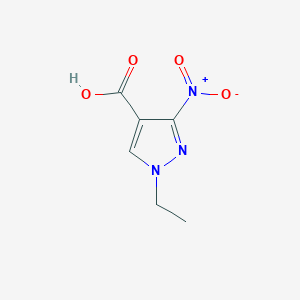

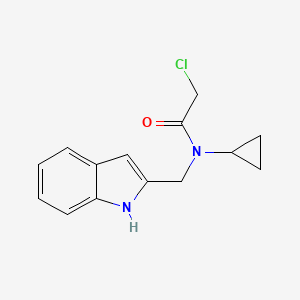

The compound 5-Bromo-N,N-dimethylbenzo[d]isoxazol-3-amine is a derivative of isoxazole, which is a five-membered heteroaromatic compound. Isoxazoles are known to exhibit tautomerism and can exist in different forms depending on the solvent's polarity . The presence of a bromine substituent on the benzene ring and dimethylamine attached to the isoxazole ring suggests potential for varied chemical reactivity and interactions.

Synthesis Analysis

The synthesis of related heteroaromatic compounds has been explored in various studies. For instance, o-Bromophenyl isocyanide reacts with primary amines under CuI catalysis to afford 1-substituted benzimidazoles, which indicates that brominated aromatic compounds can be used as precursors in the synthesis of nitrogen-containing heterocycles . Although the exact synthesis of 5-Bromo-N,N-dimethylbenzo[d]isoxazol-3-amine is not detailed in the provided papers, similar synthetic routes may be applicable.

Molecular Structure Analysis

The molecular structure of related compounds, such as antipyrine derivatives, has been characterized using X-ray crystallography, Hirshfeld surface analysis, and DFT calculations . These compounds exhibit intermolecular interactions such as hydrogen bonding and π-interactions, which are energetically significant. The presence of a bromine atom in the structure can lead to lone pair halogen-π interactions, which may also be relevant for the molecular structure of 5-Bromo-N,N-dimethylbenzo[d]isoxazol-3-amine.

Chemical Reactions Analysis

The reactivity of isoxazole derivatives can involve tautomerism, as seen in 5-hydroxyisoxazoles, which exist in different forms depending on the solvent . The bromine substituent in the compound of interest may also participate in various chemical reactions, such as electrophilic aromatic substitution or coupling reactions, as suggested by the reactivity of other brominated aromatic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives can be influenced by their molecular structure and the nature of their substituents. For example, isoxazol-5-ones are acidic, comparable to carboxylic acids . The presence of a bromine atom and dimethylamine group in 5-Bromo-N,N-dimethylbenzo[d]isoxazol-3-amine would affect its polarity, solubility, and potential for forming hydrogen bonds or other non-covalent interactions, as observed in related compounds .

科学研究应用

化学治疗潜力

5-溴-N,N-二甲基苯并[d]异恶唑-3-胺衍生物对感染和疾病表现出显著的活性。值得注意的是,诸如3-(4'-溴-[1,1'-联苯]-4-基)-3-(4-X-苯基)-N,N-二甲基-2-丙烯-1-胺的衍生物已显示出针对克氏锥虫感染的显着活性,表明其作为恰加斯病化学治疗剂的潜力(Pereira, Castro, & Durán, 1998)。

代谢研究

对相关化合物(如4-溴-2,5-二甲氧基苯乙胺(2C-B))的代谢研究已揭示了动物模型中的复杂代谢途径。各种代谢物的形成表明复杂的生化过程,暗示了5-溴-N,N-二甲基苯并[d]异恶唑-3-胺衍生物可能经历的潜在代谢途径(Kanamori, Inoue, Iwata, Ohmae, & Kishi, 2002)。

致癌活性

已研究相关化合物的衍生物的致癌潜力。例如,'A'环中带有取代基的7,12-二甲基苯并[a]蒽的衍生物已显示出不同程度的皮肤致癌活性。这可以为理解5-溴-N,N-二甲基苯并[d]异恶唑-3-胺衍生物的致癌潜力提供一个比较框架(Lijinsky, Manning, & Andrews, 1983)。

神经药理学

对某些血清素激动剂的N-甲基衍生物的研究,如1-(4-溴-2,5-二甲氧基苯基)-2-氨基丙烷(DOB),可以深入了解类似化合物的药理特性,包括5-溴-N,N-二甲基苯并[d]异恶唑-3-胺衍生物。这些研究的重点是这些化合物对中枢血清素受体的亲和力及其行为效应(Glennon, Titeler, Seggel, & Lyon, 1987)。

行为和内分泌研究

已研究某些化合物在调节行为和内分泌系统中的作用,例如在大鼠的暴饮暴食模型中。这些研究探讨了化合物对食欲素受体的作用及其在治疗强迫性饮食失调中的潜力(Piccoli et al., 2012)。

药物递送系统

已探索了创新的药物递送系统,例如用于透皮递送的基于离子液体的微乳液制剂。这些系统旨在增强药物的溶解性和渗透性,提高其治疗效果。此类研究可以深入了解5-溴-N,N-二甲基苯并[d]异恶唑-3-胺衍生物的新型递送系统(Goindi, Arora, Kumar, & Puri, 2014)。

未来方向

In the field of drug discovery, isoxazole, a five-membered heterocyclic moiety commonly found in many commercially available drugs, is of enormous significance . Therefore, it is always imperative to develop new eco-friendly synthetic strategies . This includes the development of alternate metal-free synthetic routes .

作用机制

Target of Action

The primary target of 5-Bromo-N,N-dimethylbenzo[d]isoxazol-3-amine is the protein known as Tripartite Motif Containing 24 (TRIM24). TRIM24 is recognized as an epigenetic reader of acetylated Histone H3 Lysine 23 (H3K23ac) and is closely associated with the occurrence or development of several cancers .

Mode of Action

5-Bromo-N,N-dimethylbenzo[d]isoxazol-3-amine acts as an effective and selective inhibitor of the bromodomain of TRIM24 . By inhibiting the bromodomain, the compound disrupts the interaction between TRIM24 and acetylated H3K23, thereby altering the epigenetic regulation of gene expression.

Result of Action

The molecular and cellular effects of 5-Bromo-N,N-dimethylbenzo[d]isoxazol-3-amine’s action primarily involve the disruption of cancer cell growth and proliferation. By inhibiting TRIM24, the compound can potentially suppress the growth of cancer cells and exhibit anti-cancer activity .

属性

IUPAC Name |

5-bromo-N,N-dimethyl-1,2-benzoxazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2O/c1-12(2)9-7-5-6(10)3-4-8(7)13-11-9/h3-5H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMYDVFAYPXGHTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NOC2=C1C=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-N,N-dimethylbenzo[d]isoxazol-3-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl imidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B2526495.png)

![2-Chloro-N-[(1R)-1-(3-methyltriazol-4-yl)ethyl]propanamide](/img/structure/B2526497.png)

![4-tert-butyl-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2526501.png)

![3-methyl-2-oxo-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2526508.png)

![1-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)azetidine-3-carboxamide](/img/structure/B2526509.png)

![N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(m-tolyl)acetamide](/img/structure/B2526512.png)

![6-(3-methoxypropyl)-4-(4-(methylthio)phenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2526515.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)acetamide](/img/structure/B2526516.png)